molecular formula C16H11ClN4O3 B5661535 [4-amino-1-(4-chlorophenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone

[4-amino-1-(4-chlorophenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone

Cat. No. B5661535
M. Wt: 342.73 g/mol
InChI Key: AQXVGAUGXMAAKI-UHFFFAOYSA-N
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Description

The compound 4-amino-1-(4-chlorophenyl)-1H-imidazol-5-ylmethanone is an interesting molecule that has been studied for its various chemical and biological properties. This report outlines the synthesis, molecular structure analysis, chemical reactions, properties, physical properties analysis, and chemical properties analysis based on scientific research findings.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, including the use of UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry for characterization. Structural optimization and vibrational spectra interpretations often utilize density functional theory calculations (Shahana & Yardily, 2020).

Molecular Structure Analysis

Studies on similar molecules have demonstrated the use of DFT calculations to investigate equilibrium geometry, bonding features, and vibrational wave numbers. Molecular docking studies, coupled with spectroscopic techniques like FT-IR, FT-Raman, and UV, help in understanding the molecular interactions and stability (Jayasheela et al., 2018).

Chemical Reactions and Properties

The chemical reactions often involve synthesizing novel compounds with specific functional groups and assessing their antibacterial activities. The reactivity of these compounds in different states and their binding modes are critical for developing new antibiotics (Chandra et al., 2020).

Physical Properties Analysis

Physical properties such as solubility, film-forming ability, and thermal stability are studied using various spectroscopic and analytical techniques. Polymeric samples derived from similar compounds have shown low coloration and flexibility, with glass-transition temperatures between 204 and 308°C (Ghaemy et al., 2013).

Chemical Properties Analysis

The chemical properties, including antimicrobial and antifungal activities, are often evaluated through synthesis and characterization of novel compounds. Docking studies and predictive ADME studies provide insights into the therapeutic potential and safety profile of these compounds (Chandra et al., 2020).

This report outlines the synthesis, structural analysis, and properties of 4-amino-1-(4-chlorophenyl)-1H-imidazol-5-ylmethanone and related compounds, demonstrating the compound's potential in various scientific and pharmacological applications. The findings from these studies contribute significantly to the understanding and development of novel compounds with potential industrial and therapeutic applications.

properties

IUPAC Name

[5-amino-3-(4-chlorophenyl)imidazol-4-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O3/c17-11-3-7-12(8-4-11)20-9-19-16(18)14(20)15(22)10-1-5-13(6-2-10)21(23)24/h1-9H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXVGAUGXMAAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(N=CN2C3=CC=C(C=C3)Cl)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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